molecular formula C11H6F3N B15237754 2,5-Difluoro-4-(4-fluorophenyl)pyridine

2,5-Difluoro-4-(4-fluorophenyl)pyridine

Cat. No.: B15237754
M. Wt: 209.17 g/mol
InChI Key: IJWSRHDWSOBGGA-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(4-fluorophenyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated counterparts

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-(4-fluorophenyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . Another method involves the use of aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve fluorination .

Industrial Production Methods: Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using effective fluorinating reagents and reliable fluorination technology. The high availability of fluorinated synthetic blocks and advanced knowledge of fluorine chemistry facilitate the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-(4-fluorophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Tetrabutylammonium fluoride in dimethylformamide.

    Oxidation: Common oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds .

Scientific Research Applications

2,5-Difluoro-4-(4-fluorophenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(4-fluorophenyl)pyridine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atoms. This can influence the compound’s binding affinity and selectivity towards specific biological targets. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Properties

Molecular Formula

C11H6F3N

Molecular Weight

209.17 g/mol

IUPAC Name

2,5-difluoro-4-(4-fluorophenyl)pyridine

InChI

InChI=1S/C11H6F3N/c12-8-3-1-7(2-4-8)9-5-11(14)15-6-10(9)13/h1-6H

InChI Key

IJWSRHDWSOBGGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2F)F)F

Origin of Product

United States

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